1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-11(2)9-5-7-12(8-6-9)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWXUCNYNVSGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of cyclopropanesulfonyl chloride with N,N-dimethylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Structural Analogs with Sulfonyl Groups
1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine (CAS 1155113-56-6)
- Molecular Formula : C₁₃H₂₁N₃O₂S
- Molecular Weight : 283.39 g/mol
- Key Features: Aromatic sulfonyl group (3-aminobenzenesulfonyl) instead of cyclopropanesulfonyl. The benzene ring provides planar rigidity, contrasting with the strained cyclopropane ring.
- Synthesis: No explicit yield reported, but similar sulfonylation reactions typically require coupling agents like HBTU (as in , % yield).
- Properties : Higher lipophilicity (logP) due to the aromatic ring compared to the cyclopropane analog .
N-Cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine
- Molecular Formula : C₂₀H₂₄N₄O₃S
- Molecular Weight : 412.50 g/mol
- Key Features : Benzofuran sulfonyl group fused with an oxygen-containing heterocycle. The dihydrobenzofuran moiety may enhance metabolic stability compared to cyclopropane.
- Properties : Increased solubility due to the oxygen atom in benzofuran, whereas cyclopropane’s hydrophobicity might reduce aqueous solubility .
Piperidin-4-amine Derivatives with Heterocyclic Substituents
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine
- Molecular Formula : C₁₈H₂₄ClN₅O₂
- Molecular Weight : 386.87 g/mol
- Key Features: Quinazoline core with chloro and methoxy substituents. The planar quinazoline ring may engage in π-π stacking interactions, unlike the non-aromatic cyclopropane.
- Synthesis : Prepared via palladium-catalyzed coupling (54% yield in ), suggesting that cyclopropanesulfonyl analogs might require similar transition metal-mediated steps.
N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide
- Molecular Formula : C₂₄H₂₇F₂N₅O
- Molecular Weight : 447.50 g/mol
- Key Features : Indole-carboxamide substituent with fluorophenyl group. The fluorine atoms enhance metabolic stability, a feature absent in the cyclopropane analog.
- Synthesis : Low yield (19% in ), highlighting challenges in coupling bulkier sulfonyl groups like cyclopropane .
Data Table: Comparative Analysis
Key Observations
Sulfonyl Group: Electron-withdrawing nature enhances hydrogen bonding capacity, critical for enzyme inhibition (e.g., MAO-B or 5-HT receptors as in ).
Synthesis Challenges :
- Cyclopropane sulfonyl groups may require specialized reagents (e.g., cyclopropanesulfonyl chloride) and protective strategies to avoid ring opening.
- Yields for sulfonylated piperidines vary widely (19–54% in –5), suggesting that steric bulk impacts efficiency.
Biological Relevance :
Biological Activity
1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanism of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Chemical Formula : C10H16N2O2S
- Molecular Weight : 216.31 g/mol
- CAS Number : 2123593-15-5
- Structure : The compound features a piperidine ring with a dimethylamino group and a cyclopropanesulfonyl moiety, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Core : Starting from commercially available precursors, the piperidine ring is constructed through reactions involving amines and aldehydes.
- Introduction of Cyclopropanesulfonyl Group : This step generally involves the reaction of the piperidine intermediate with cyclopropanesulfonyl chloride under basic conditions.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 3.8 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Study on Anticancer Effects
Research featured in Cancer Letters indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells through the activation of caspase pathways . This study suggests that the compound could be further explored as a lead candidate for breast cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
